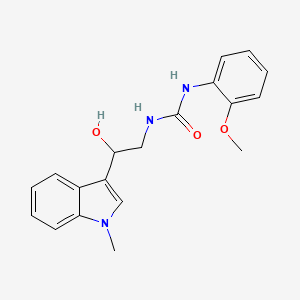
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with a urea linkage, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 2-methoxyphenyl isocyanate.
Reaction Conditions: The reaction between 1-methyl-1H-indole and 2-methoxyphenyl isocyanate is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The intermediate product, 1-(2-isocyanato-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, is formed.
Hydrolysis: The intermediate undergoes hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 1-(2-oxo-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea.
Reduction: Formation of 1-(2-amino-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea: Lacks the methyl group on the indole moiety.
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the methyl group on the indole moiety and the methoxy group on the phenyl ring. These functional groups can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-12-14(13-7-3-5-9-16(13)22)17(23)11-20-19(24)21-15-8-4-6-10-18(15)25-2/h3-10,12,17,23H,11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZEXTVHURFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
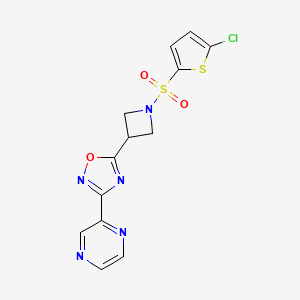
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
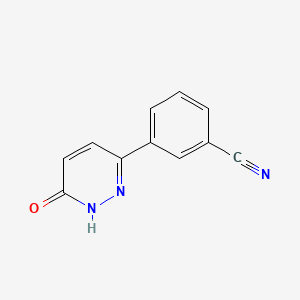
![2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2499022.png)
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2499026.png)
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
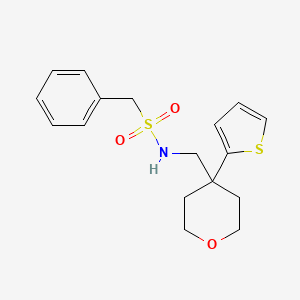
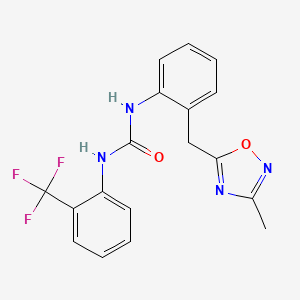
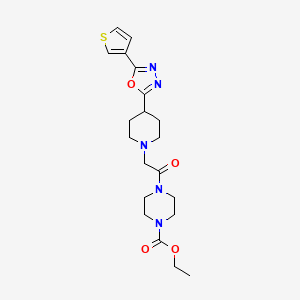

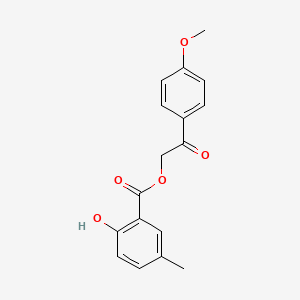
![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)
